5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
Historical Context and Development
The development of this compound emerges from the convergence of several distinct chemical traditions that have shaped modern heterocyclic chemistry. The foundational work on indazole derivatives can be traced to the late 19th century when Emil Fischer first synthesized indazole by heating ortho-hydrazine cinnamic acid, establishing the fundamental synthetic pathways that would later enable the preparation of complex substituted derivatives. The subsequent century witnessed systematic exploration of indazole chemistry, with researchers recognizing the unique electronic properties conferred by the nitrogen-nitrogen bond within the five-membered ring system.
The incorporation of halogen substituents into indazole frameworks developed as chemists sought to modulate the electronic properties and reactivity profiles of these heterocycles. Bromination and chlorination methodologies evolved to provide regioselective access to polyhalogenated indazoles, with the 4,5-disubstitution pattern representing a particularly valuable synthetic target due to its influence on molecular electronics and coordination chemistry. The synthesis of 5-bromo-4-chloro-1H-indazole itself involves sophisticated multi-step procedures, typically starting from appropriately substituted aniline precursors and employing diazotization chemistry followed by cyclization reactions.
The tetrahydro-2H-pyran protecting group strategy represents a more recent innovation in organic chemistry, developing prominence in the latter half of the 20th century as synthetic chemists required increasingly sophisticated methods for temporary functional group protection. The application of tetrahydropyranyl protection to indazole nitrogen atoms emerged as researchers recognized the need to control regioselectivity in N-alkylation reactions while maintaining the ability to remove the protecting group under mild acidic conditions. This methodological advance proved particularly crucial for indazole chemistry, where the presence of two nitrogen atoms creates inherent challenges in achieving selective functionalization.
Position within Indazole Derivative Classification
This compound occupies a distinctive position within the broader classification system of indazole derivatives, representing the intersection of multiple structural motifs that define contemporary heterocyclic chemistry. The compound belongs to the class of N1-substituted indazoles, a category that has gained significant attention due to the enhanced stability and modified electronic properties compared to unprotected indazole cores. Within this classification, the tetrahydropyranyl substituent places the compound among protected indazole intermediates, specifically designed for synthetic applications requiring temporary masking of the N1 position.
The halogen substitution pattern positions this compound within the subclass of polyhalogenated indazoles, where the combination of bromine at the 5-position and chlorine at the 4-position creates a unique electronic environment. This substitution pattern differs significantly from other common halogenated indazoles, such as the 7-fluoro derivatives or simple monohalogenated systems. The electron-withdrawing effects of both halogens create a markedly electron-deficient aromatic system, influencing both the compound's chemical reactivity and its potential biological activity profiles.
The molecular formula C12H12BrClN2O reflects the complex nature of this derivative, incorporating elements from multiple chemical families. The molecular weight of 315.6 grams per mole places it within the medium-sized organic molecule category, suitable for both solution-phase and solid-phase synthetic methodologies. The presence of multiple heteroatoms and the conformational flexibility introduced by the tetrahydropyran ring system contribute to the compound's distinctive three-dimensional structure and its interactions with other molecules.
Significance in Heterocyclic Chemistry Research
The research significance of this compound extends across multiple domains of contemporary chemical science, reflecting the compound's utility as both a synthetic intermediate and a model system for understanding structure-reactivity relationships in heterocyclic chemistry. The compound serves as a crucial building block in the development of more complex indazole derivatives, particularly those designed for pharmaceutical applications where precise control over substitution patterns and protecting group strategies determines synthetic success.
Recent advances in indazole chemistry have highlighted the importance of N1-protected derivatives in achieving regioselective transformations. Research conducted on similar tetrahydropyranyl-protected indazoles has demonstrated that the protecting group not only prevents unwanted side reactions but also influences the regioselectivity of subsequent functionalization reactions. Studies investigating the scalability of indazole alkylation reactions have shown that compounds like this compound can be prepared on multi-kilogram scales, indicating their potential for industrial applications in pharmaceutical manufacturing.
The significance of this compound in heterocyclic chemistry research also stems from its role in advancing our understanding of protecting group methodology. Research has shown that tetrahydropyranyl protection of indazoles can be achieved under mild aqueous conditions using environmentally friendly surfactant systems, representing a significant advancement in green chemistry approaches to heterocycle modification. These studies have demonstrated that the protection reaction proceeds with high selectivity for the N1 position, providing conversions of up to 96% under optimized conditions using Tween 20 as a surfactant in aqueous media.
The compound's dual halogen substitution pattern has particular significance for medicinal chemistry research, where halogenated indazoles frequently serve as key pharmacophores in bioactive molecules. The electron-withdrawing nature of the bromine and chlorine substituents modulates the electronic properties of the indazole ring system, potentially influencing binding affinity and selectivity for biological targets. Research into indazole derivatives has shown that such modifications can significantly impact pharmacological activity, making compounds like this compound valuable for structure-activity relationship studies.
Furthermore, the compound represents an important case study in the development of synthetic methodologies for complex heterocycle preparation. The challenges associated with achieving selective halogenation while maintaining protecting group stability have driven innovations in synthetic strategy design, contributing to broader advances in heterocyclic chemistry methodology. These methodological developments have implications beyond indazole chemistry, influencing approaches to the synthesis of other nitrogen-containing heterocycles where similar selectivity challenges exist.
Properties
IUPAC Name |
5-bromo-4-chloro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O/c13-9-4-5-10-8(12(9)14)7-15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQNMBVTZTZLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 315.59 g/mol. It features a bromine atom, a chlorine atom, and a tetrahydro-pyran moiety, which contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 1365889-24-2 |
| Molecular Weight | 315.59 g/mol |
| Purity | 97% |
| Appearance | N/A |
| Storage Temperature | 4-8°C |
Anticancer Properties
Recent studies indicate that derivatives of indazole compounds exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines. A study highlighted the cytotoxic effects of indazole derivatives on HepG2 and MCF-7 cancer cells, demonstrating IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
Indazole derivatives have also been evaluated for their antimicrobial properties. Research has indicated that certain modifications to the indazole structure enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents like bromine and chlorine has been correlated with increased potency against various microbial strains .
Neuroprotective Effects
The neuroprotective potential of indazole derivatives has been investigated, particularly in relation to neurodegenerative diseases. Some compounds have demonstrated inhibition of acetylcholinesterase (AChE), suggesting a possible role in treating Alzheimer’s disease by preventing the breakdown of acetylcholine .
Case Studies
- Anticancer Activity : A study involving various indazole derivatives showed that modifications at the 5-position significantly enhanced cytotoxicity against cancer cell lines such as A549 and MCF-7, with some derivatives exhibiting IC50 values below 10 µM .
- Antimicrobial Screening : In a comparative study, several indazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions had lower Minimum Inhibitory Concentrations (MICs), suggesting enhanced antibacterial activity .
- Neuroprotective Studies : The compound's potential as an AChE inhibitor was evaluated using in vitro assays. Compounds similar to this compound exhibited competitive inhibition with IC50 values ranging from 0.5 to 5 µM, indicating promising leads for neuroprotective drug development .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: , with a molecular weight of approximately 315.59 g/mol. It features a bromine atom at position 5, a chlorine atom at position 4, and a tetrahydro-2H-pyran-2-yl moiety attached to the indazole ring.
Antiviral Agents
Recent studies have investigated the potential of indazole derivatives, including 5-bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, as anti-virulence agents. A family of indazole–quinolone hybrids was synthesized, demonstrating promising activity against pathogenic bacteria by inhibiting virulence factors rather than bacterial growth itself .
Inhibition of Human Neutrophil Elastase
Research has shown that modifications at position 5 of the indazole structure can lead to potent inhibitors of human neutrophil elastase, an important therapeutic target for treating pulmonary diseases. For example, certain derivatives exhibited IC50 values as low as 10 nM, indicating strong inhibitory potential .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various hybrid compounds through palladium-catalyzed cross-coupling reactions. These hybrids have been explored for their biological activities, including anti-cancer properties and inhibition of specific enzymes related to disease processes .
Case Study: Indazole–Quinolone Hybrids
A study focused on synthesizing indazole–quinolone hybrids demonstrated that these compounds could effectively inhibit virulence factors in Pseudomonas aeruginosa. The yields for these hybrids ranged from 32% to 90%, showcasing the compound's versatility in generating biologically active derivatives .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents at specific positions on the indazole ring significantly influenced biological activity. For instance, the introduction of different functional groups at position 3 and position 5 resulted in varying degrees of potency against human neutrophil elastase, highlighting the importance of structural modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indazole Core
The following table summarizes key analogs with modifications at positions 4, 5, and 6 of the indazole scaffold:
Q & A
What are efficient synthetic routes for 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?
Level: Basic
Methodological Answer:
A mechanochemical approach using high-speed ball milling enables solvent-free Heck and Migita couplings. Starting from 6-bromo-1H-indazole, bromination at the 3-position followed by N-protection with THP yields 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (90% yield). Sequential couplings under ball-milling conditions minimize solvent use and reduce reaction times, achieving a total yield of 44% for the final product after deprotection .
How does the THP (tetrahydro-2H-pyran-2-yl) group influence stability during synthesis?
Level: Basic
Methodological Answer:
The THP group acts as a protecting group for the indazole nitrogen, preventing undesired side reactions (e.g., oxidation or nucleophilic attacks) during halogenation or cross-coupling steps. Its steric bulk enhances regioselectivity in subsequent reactions, and it is stable under basic/neutral conditions but readily cleaved under acidic conditions (e.g., p-TsOH) .
What purification techniques are optimal for brominated indazole derivatives?
Level: Basic
Methodological Answer:
Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates brominated intermediates. For crystalline products like 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, recrystallization in ethanol/water mixtures improves purity (>97%). Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .
How to address regioisomer formation during halogenation steps?
Level: Advanced
Methodological Answer:
Regioisomerism in halogenation can be mitigated by using directing groups (e.g., THP) to control electrophilic substitution. For example, bromination at the 3-position of 6-bromo-1H-indazole is directed by the THP group. Reaction monitoring via H NMR and LC-MS helps identify and quantify regioisomers, enabling optimization of reaction conditions (temperature, solvent, catalyst) .
What spectroscopic methods confirm the structure of THP-protected indazoles?
Level: Advanced
Methodological Answer:
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) confirm molecular connectivity. For example, HMBC correlations between THP protons and the indazole N1 atom validate protection. Single-crystal X-ray diffraction (as demonstrated for related compounds) provides definitive structural proof .
How to ensure low residual palladium content after cross-coupling reactions?
Level: Advanced
Methodological Answer:
Residual Pd from Heck couplings is minimized using ligand-free conditions and mechanochemical protocols. Post-synthesis, inductively coupled plasma (ICP) analysis quantifies Pd content (<2 ppm in axitinib derivatives). Chelating resins (e.g., SiliaBond® Thiourea) further reduce metal traces .
What are common deprotection strategies for THP-protected indazoles?
Level: Basic
Methodological Answer:
Deprotection is achieved using acidic conditions (e.g., p-toluenesulfonic acid in methanol/water). The reaction is monitored by TLC until completion, followed by neutralization (NaHCO) and extraction. The THP group’s cleavage efficiency (>95%) is confirmed by H NMR loss of the THP anomeric proton signal .
How to troubleshoot low yields in Migita coupling steps?
Level: Advanced
Methodological Answer:
Low yields in Migita couplings (thiol-aryl halide cross-couplings) often result from insufficient catalyst activation or moisture sensitivity. Optimize catalyst loading (e.g., Pd(OAc) at 2-5 mol%) and use anhydrous solvents. Ball milling improves reaction efficiency by enhancing mixing and reducing side reactions .
How does the electronic environment influence cross-coupling efficiency?
Level: Advanced
Methodological Answer:
Electron-withdrawing groups (e.g., Br, Cl) on the indazole ring activate the aryl halide for cross-coupling. Hammett studies correlate substituent effects with reaction rates. For example, bromine at the 5-position increases electrophilicity, accelerating Suzuki-Miyaura couplings. Kinetic studies (monitored by in situ IR) guide optimal electronic tuning .
What strategies validate the biological activity of deprotected indazole derivatives?
Level: Advanced
Methodological Answer:
Deprotected 5-bromo-4-chloro-1H-indazole (BCP01345) is screened for kinase inhibition (e.g., VEGFR-2) using enzymatic assays. IC values are determined via fluorescence polarization. Molecular docking (AutoDock Vina) predicts binding modes, validated by site-directed mutagenesis. Compare activity with protected analogs to assess the THP group’s impact .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
